Rac trans-2,3-diphenyl-succinic acid anhydride

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to rac trans-2,3-diphenyl-succinic acid anhydride often involves reactions of secondary phosphines with maleic anhydrides, which bear a leaving group at the alkenic carbon atom. For instance, the reaction of bromomaleic anhydride with diphenylphosphine proceeds via diphenylphosphinomaleic anhydride, leading to various isomers including the trans form through an acid-catalysed process (Doorn, Frijns, & Meijboom, 1990).

Molecular Structure Analysis

The molecular structure of compounds related to rac trans-2,3-diphenyl-succinic acid anhydride showcases the significance of conformations in determining the properties of these compounds. X-ray crystallography and NMR spectroscopy are common tools used for structural determination. For example, the structure of rac-2,3-dimercaptosuccinic acid and its precursors has been determined, revealing different conformations that may influence solubility and reactivity (Fang & Fernaǹdo, 1994).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

Rac trans-2,3-diphenyl-succinic acid anhydride has been utilized in the synthesis of complex organic compounds. For example, it was involved in the acylation of 2-Methyl-2,4-diphenyl-2,5-dihydro-1H-1,5-benzodiazepine, leading to the formation of 4-(2-methyl-2,4-diphenyl-2,5-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid with a yield of 70% (Chebanov, Muravyeva, & Kobzar, 2003). This indicates its potential in facilitating the synthesis of benzodiazepine derivatives, which are of significant interest in medicinal chemistry.

Biological Studies and Molecular Interaction

In biological contexts, related compounds have been studied for their interactions with biological molecules and potential therapeutic applications. For instance, derivatives of similar anhydrides have been explored in studies involving the modulation of protein activities and cellular processes. Activation of Protein Kinase Cδ by compounds related to all-trans-retinoic acid, for example, has been shown to play a critical role in the biological effects of retinoic acid in malignant cells (Kambhampati et al., 2003). This highlights the broader relevance of compounds in the same family as rac trans-2,3-diphenyl-succinic acid anhydride in understanding cellular signaling pathways.

Supramolecular Chemistry and Material Science

Research in supramolecular chemistry has also seen the application of structurally related compounds. For example, the exploration of supramolecular assemblies of rac-1,3-cyclohexanedicarboxylic acid demonstrated diverse three-dimensional network structures (Giri & Pedireddi, 2015). These findings contribute to the understanding of molecular interactions and the design of new materials with potential applications in nanotechnology and material sciences.

Pharmacological and Anticancer Research

In the field of pharmacology, modifications of structurally related compounds have been investigated for their potential therapeutic effects. For instance, the study of succinyl rotundic acid, a derivative of rotundic acid, showed that it could inhibit the growth of HeLa cervical cancer cells, indicating potential applications in cancer therapy (He et al., 2020). This underscores the importance of chemical modifications in enhancing the biological activity and solubility of natural compounds for therapeutic uses.

Mecanismo De Acción

The specific mechanism of action for this compound depends on its context of use. As an anhydride, it may act as a reagent in organic synthesis, facilitating the formation of new carbon-carbon or carbon-oxygen bonds. Its reactivity with nucleophiles allows it to participate in acylation reactions, modifying other molecules .

Propiedades

IUPAC Name |

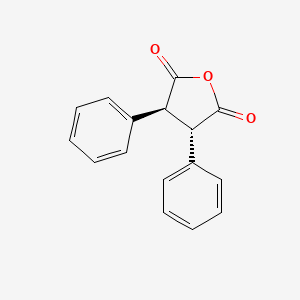

(3S,4S)-3,4-diphenyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDJRACNZVFLEC-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)OC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)OC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906036 | |

| Record name | 3,4-Diphenyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-2,3-Diphenylsuccinic acid anhydride | |

CAS RN |

101278-21-1 | |

| Record name | 3,4-Diphenyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHENYLSUCCINIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.